molecular formula C9H9NO B14601974 9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde CAS No. 58832-20-5

9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde

Katalognummer: B14601974
CAS-Nummer: 58832-20-5
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: SROVUPOAWDIXFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Azatricyclo[3310~2,8~]nona-3,6-diene-9-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde typically involves a photoinduced reaction. A high-yield, photoinduced entry into the 9-azabarbaralane system has been described, which provides a convenient method for synthesizing this compound . The reaction conditions often involve the use of specific light sources to induce the necessary photochemical reactions.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of photochemical synthesis can be scaled up for industrial applications. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophiles used.

Wissenschaftliche Forschungsanwendungen

9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design.

    Industry: Its chemical properties make it useful in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of 9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tricyclo[3.3.1.0~2,8~]nona-3,6-diene: This compound shares a similar tricyclic structure but lacks the azatricyclic component.

    3,7,9-Triazatricyclo[6.2.1.0~1,5~]undeca-2,4-dienes: These compounds have a similar tricyclic framework but differ in the number and position of nitrogen atoms.

Uniqueness

9-Azatricyclo[3310~2,8~]nona-3,6-diene-9-carbaldehyde is unique due to its specific arrangement of nitrogen atoms within the tricyclic structure

Eigenschaften

CAS-Nummer

58832-20-5

Molekularformel

C9H9NO

Molekulargewicht

147.17 g/mol

IUPAC-Name

9-azatricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde

InChI

InChI=1S/C9H9NO/c11-5-10-6-1-3-7-8(4-2-6)9(7)10/h1-9H

InChI-Schlüssel

SROVUPOAWDIXFX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C3C2N(C1C=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.